Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel-
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Overview
Description
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- is a chiral amine compound characterized by a cyclopropane ring substituted with a fluorine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S)-rel- enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of fluorinated amines on biological systems.
Industrial Applications: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, influencing neurotransmitter activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 2-chloro-1-phenyl-: Similar structure but with a chlorine atom instead of fluorine.
Cyclopropanamine, 2-bromo-1-phenyl-: Similar structure but with a bromine atom instead of fluorine.
Cyclopropanamine, 2-iodo-1-phenyl-: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1R)-2-fluoro-1-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-8-6-9(8,11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8?,9-/m1/s1 |
InChI Key |
ORKWDOXDSJHZAW-YGPZHTELSA-N |
Isomeric SMILES |
C1C([C@@]1(C2=CC=CC=C2)N)F |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)N)F |
Origin of Product |
United States |
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